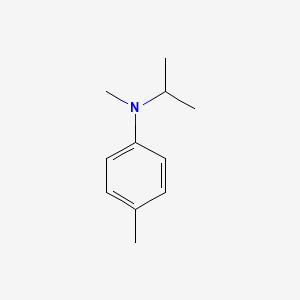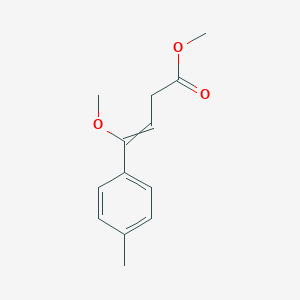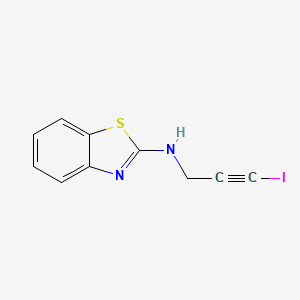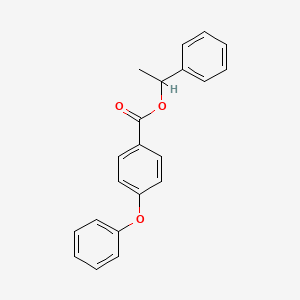
1-Phenylethyl 4-phenoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenylethyl 4-phenoxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a phenylethyl group attached to a phenoxybenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
1-Phenylethyl 4-phenoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-phenoxybenzoic acid with 1-phenylethanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
1-Phenylethyl 4-phenoxybenzoate undergoes various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzophenone derivatives.
Reduction: Formation of phenylethyl alcohol.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the aromatic rings.
科学的研究の応用
1-Phenylethyl 4-phenoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Phenylethyl 4-phenoxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may exert biological effects. The aromatic rings can interact with cellular components, potentially affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Phenylacetic acid esters: Similar in structure but differ in the nature of the ester group.
Benzyl benzoate: Another aromatic ester with different substituents on the benzene ring.
Phenoxyacetic acid derivatives: Compounds with similar phenoxy groups but different ester linkages.
Uniqueness
1-Phenylethyl 4-phenoxybenzoate is unique due to the combination of phenylethyl and phenoxybenzoate moieties, which confer distinct chemical and biological properties
特性
CAS番号 |
90139-27-8 |
|---|---|
分子式 |
C21H18O3 |
分子量 |
318.4 g/mol |
IUPAC名 |
1-phenylethyl 4-phenoxybenzoate |
InChI |
InChI=1S/C21H18O3/c1-16(17-8-4-2-5-9-17)23-21(22)18-12-14-20(15-13-18)24-19-10-6-3-7-11-19/h2-16H,1H3 |
InChIキー |
UJQGKUQVWZIRNY-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate](/img/structure/B14353788.png)


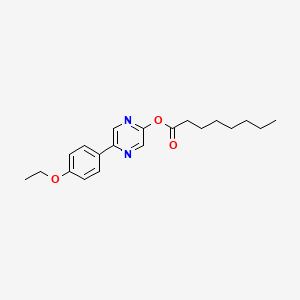
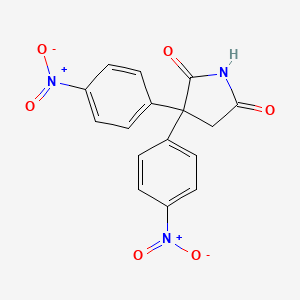
![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14353836.png)
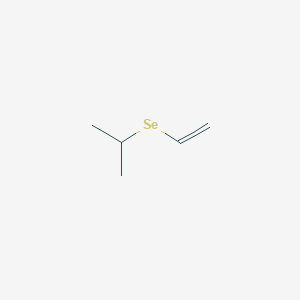

![Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone](/img/structure/B14353853.png)

